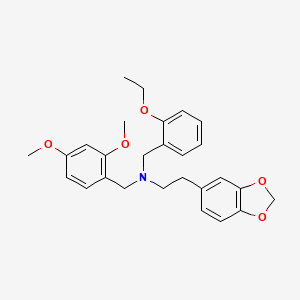![molecular formula C17H14N8O2 B11604331 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of oxadiazole, benzodiazole, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and benzodiazole rings, followed by the coupling with pyridine and the formation of the hydrazide linkage.
Formation of Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzodiazole Ring: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling with Pyridine: The pyridine moiety is introduced through a condensation reaction with the benzodiazole derivative.
Formation of Hydrazide Linkage: The final step involves the reaction of the intermediate with hydrazine or its derivatives to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Amino-4-azido-1,2,5-oxadiazole
- 1,2,4-Oxadiazole-derived energetic compounds
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its combination of oxadiazole, benzodiazole, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H14N8O2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14N8O2/c18-16-15(23-27-24-16)17-21-12-3-1-2-4-13(12)25(17)10-14(26)22-20-9-11-5-7-19-8-6-11/h1-9H,10H2,(H2,18,24)(H,22,26)/b20-9+ |
Clé InChI |
VRGAXKTYFVWEAC-AWQFTUOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=NC=C3)C4=NON=C4N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=NC=C3)C4=NON=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
![(3E)-6-chloro-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604262.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11604272.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11604278.png)
![2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}ethanol](/img/structure/B11604280.png)
![2-Phenyl-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604282.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]ethanol](/img/structure/B11604287.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11604289.png)
![3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoic acid](/img/structure/B11604291.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
